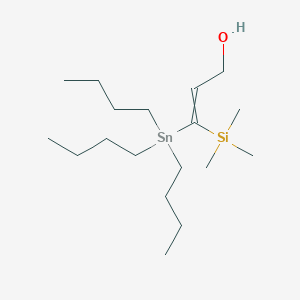
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is an organometallic compound featuring both tin and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as allyl alcohol, tributylstannane, and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A common solvent for this reaction is tetrahydrofuran (THF).
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This might include using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The stannyl and silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine or iodine) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields saturated alcohols.
Substitution: Results in the formation of new organometallic compounds with different functional groups.
Applications De Recherche Scientifique
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in organometallic reactions. The tin and silicon atoms provide unique reactivity, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the trimethylsilyl group, resulting in different reactivity.
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.
3-(Tributylstannyl)-3-(trimethylsilyl)propane: Saturated version, with different chemical properties.
Uniqueness
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both tin and silicon atoms, which provide distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis, particularly for forming complex molecules.
Propriétés
Numéro CAS |
138407-96-2 |
|---|---|
Formule moléculaire |
C18H40OSiSn |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
3-tributylstannyl-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-8(2,3)6-4-5-7;3*1-3-4-2;/h4,7H,5H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
ZVYVWTMJKJVQSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCO)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


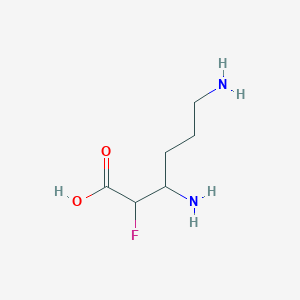
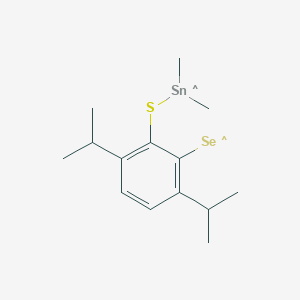

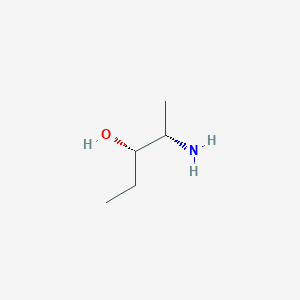

![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
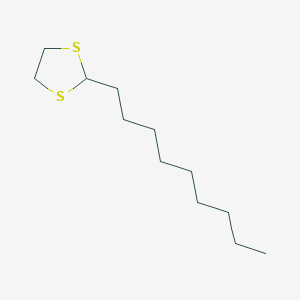
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

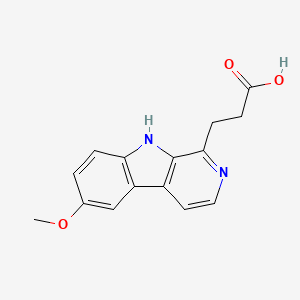
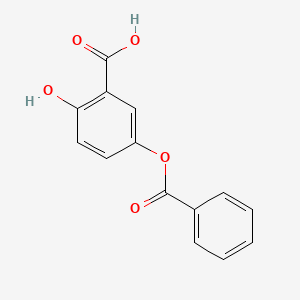

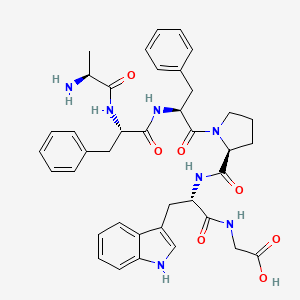
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
